![molecular formula C15H18N2O3 B5863022 1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
1-[3-(2-nitrophenyl)acryloyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-nitrophenyl)acryloyl]azepane, commonly known as NPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. NPA belongs to the class of azepane derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
NPA is believed to inhibit the activity of ACAT by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the synthesis of cholesterol esters, which ultimately leads to a reduction in their accumulation in cells. The exact mechanism of NPA's binding to ACAT is still being studied, and further research is needed to fully understand the molecular interactions involved.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on ACAT, NPA has been shown to have other biochemical and physiological effects. NPA has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. This effect has been demonstrated in several cancer cell lines, including breast, prostate, and colon cancer cells. NPA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
NPA has several advantages as a research tool, including its high purity and specificity for ACAT inhibition. However, there are also some limitations to its use in lab experiments. NPA has been reported to have low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the potential for off-target effects of NPA on other proteins and enzymes must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on NPA. One area of interest is the development of NPA analogs with improved solubility and specificity for ACAT inhibition. Another area of focus is the exploration of NPA's potential as a therapeutic agent for the treatment of atherosclerosis and other diseases involving cholesterol accumulation. Additionally, further research is needed to fully understand the molecular mechanisms underlying NPA's effects on apoptosis and inflammation.
Synthesemethoden
The synthesis of NPA involves the reaction of 2-nitrobenzaldehyde with 7-aminoheptanoic acid, followed by the addition of acetic anhydride and pyridine. The resulting product is purified through column chromatography to obtain NPA in high purity. The synthesis of NPA has been reported in several studies, and the yield and purity of the product can be optimized through modifications in the reaction conditions.
Wissenschaftliche Forschungsanwendungen
NPA has been used as a research tool in several studies due to its ability to selectively bind to and inhibit the activity of specific proteins. NPA has been shown to inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. This inhibition has been demonstrated to reduce the accumulation of cholesterol esters in cells and may have potential therapeutic applications in the treatment of atherosclerosis.
Eigenschaften
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-11-5-1-2-6-12-16)10-9-13-7-3-4-8-14(13)17(19)20/h3-4,7-10H,1-2,5-6,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXZZDJDBICBC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

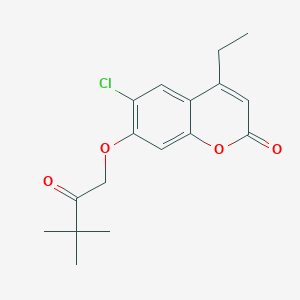

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
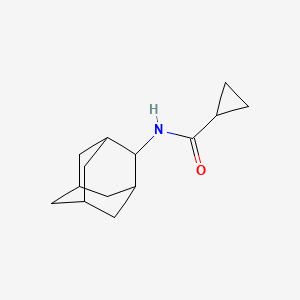

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
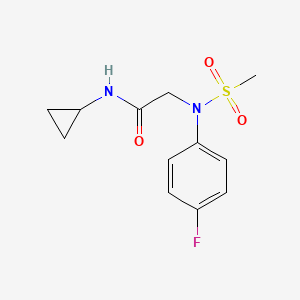
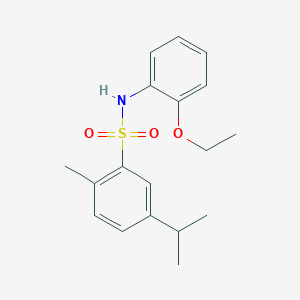
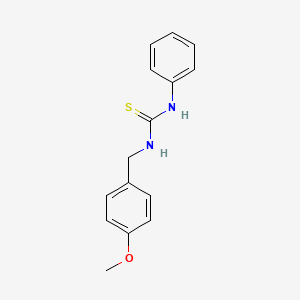


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
